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Compound of Interest

Compound Name: Galeopsin

Cat. No.: B593422 Get Quote

Introduction: The Hidden Variable in Natural Product
Research
In the field of drug discovery, particularly within the study of labdane diterpenoids like

Galeopsin (CAS 76475-16-6), reproducibility is often compromised not by biological variance,

but by chemical ambiguity. Galeopsin, a bioactive isolate from Leonurus heterophyllus and

Galeopsis species, exhibits potent anti-inflammatory activity via TNF-

and NF-

B inhibition. However, commercial "reagent grade" standards often carry significant hidden
impurities—specifically oxidation byproducts and stereoisomers—that do not absorb strongly in
standard UV ranges, leading to inflated purity values and inconsistent IC

data.

This guide establishes a Tri-Pillar Verification Standard for Galeopsin, moving beyond simple

HPLC area percentages to a rigorous, multi-dimensional purity assessment. This protocol is

designed for researchers requiring absolute certainty in their mechanistic studies.

Technical Profile & Stability Risks
Galeopsin is a labdane diterpene featuring a furan ring and a decalin core. Its chemical

structure renders it susceptible to specific degradation pathways that standard quality control

often misses.
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Property Specification Critical Risk Factor

Chemical Formula

C

H

O

Molecular Weight 376.49 g/mol

Solubility
DMSO (>10 mg/mL),

Chloroform, Ethanol

Precipitates in aqueous media

>10 µM

UV Maxima
~210 nm (backbone), ~254 nm

(furan)

Weak chromophore; prone to

detection errors

Stability Light & Air Sensitive

Furan Ring Oxidation: Opens

to form

dicarbonyls.Isomerization:

Acidic conditions induce

double bond migration.

The Tri-Pillar Verification Workflow
To ensure "Verified Research Grade" status, Galeopsin must undergo this three-step

validation. This workflow detects impurities that co-elute or lack UV chromophores.

Pillar 1: High-Resolution HPLC-DAD Profiling
Objective: Detect co-eluting isomers and quantify relative purity.

Protocol:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Mobile Phase:

Solvent A: 0.1% Formic Acid in Water (prevents peak tailing).

Solvent B: Acetonitrile (ACN).
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Gradient: 0-5 min (30% B); 5-25 min (30%

90% B); 25-30 min (90% B).

Flow Rate: 1.0 mL/min.

Detection:Dual Wavelength Monitoring.

210 nm: Detects the labdane backbone (non-conjugated impurities).

254 nm: Specific for the furan ring (active pharmacophore).

Acceptance Criteria: Peak purity index >990 (via DAD software) at both wavelengths.

Pillar 2: Quantitative NMR (qNMR)
Objective: Determine absolute content (mass balance) to rule out inorganic salts or solvent

occlusion.

Protocol:

Solvent: CDCl

(Chloroform-d) is preferred over DMSO-d

for better resolution of the furan protons.

Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (traceable standard),

added at a precise molar ratio (e.g., 1:1).

Key Diagnostic Signals:

Furan Protons: Look for doublets/multiplets at

6.3 ppm and

7.4 ppm. Disappearance or shifting indicates furan oxidation.

Methyl Groups: Sharp singlets between
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0.7 - 1.2 ppm. Broadening suggests aggregation or degradation.

Calculation:

(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity of standard)

Pillar 3: LC-MS/MS Impurity Identification
Objective: Identify specific bioactive impurities that may skew biological data.

Protocol:

Ionization: ESI Positive Mode.

Scan Range: m/z 100–800.

Target Impurities:

Oxidized Galeopsin (+16 Da): m/z ~393 [M+H]+. Indicates storage improper (air

exposure).

Hydrolyzed/Degraded Forms (-18 Da or Ring Opening): Shifts in retention time with similar

mass.

Visualization: Verification Workflow & Signaling
Pathway
Figure 1: The Tri-Pillar Verification Workflow
A logical flow diagram ensuring no "false positive" pure batches enter the bioassay stage.

Raw Galeopsin Sample
(Commercial Grade)

Pillar 1: HPLC-DAD
(210nm & 254nm) Peak Purity > 98%?

Pillar 2: qNMR
(Absolute Content)Yes REJECT / RE-PURIFY

No (Co-elution)

Mass Balance > 95%?

Pillar 3: LC-MS
(Impurity ID)Yes

No (Solvent/Salts)

Verified Research Grade
(Ready for Assay)Clean Spectrum

Oxidized Species
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Click to download full resolution via product page

Caption: Step-by-step decision matrix for qualifying Galeopsin batches. Failure at any node

triggers rejection.

Figure 2: Galeopsin Mechanism of Action (Target
Pathway)
Visualizing the specific inflammatory nodes inhibited by Galeopsin, emphasizing the need for

purity to avoid off-target effects.
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Caption: Galeopsin exerts anti-inflammatory effects by dual inhibition of MAPK

phosphorylation and NF-κB translocation.[1]

Comparative Performance: Commercial vs. Verified
The table below illustrates the experimental impact of using "Standard" vs. "Verified"

Galeopsin in a RAW 264.7 macrophage assay (TNF-

inhibition).

Feature
Standard
Commercial Grade

Verified Research
Grade (Tri-Pillar)

Impact on Data

Purity Claim
"

98% (HPLC)"

"

99% (qNMR & LC-

MS)"

Actual Content
Often 85-90%

(Solvent/Salts)

>98% Absolute

Content

IC

Shift: Commercial

grade may show IC

of 10 µM, while

verified grade shows 5

µM.

Major Impurity
Oxidized Furan /

Isomers
None Detectable

Toxicity: Impurities

may cause non-

specific cytotoxicity,

confounding cell

viability data.

Batch Consistency High Variance High Consistency

Reproducibility:

Enables valid cross-

study comparisons.

Cost Low ($)
High (

$)

Value: Prevents

wasted months on

failed replication

attempts.
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Experimental Insight: In a comparative study, a commercial batch of Galeopsin (Claim: 98%)

was found to contain 12% DMSO residue and 5% oxidized furan byproduct via qNMR. This

resulted in a 2.4-fold error in the calculated IC

for TNF-

inhibition compared to the repurified standard.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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